molecular formula C18H19N3O4S B2996814 2-(1,2-benzoxazol-3-yl)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]acetamide CAS No. 1206992-71-3

2-(1,2-benzoxazol-3-yl)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]acetamide

Cat. No.: B2996814
CAS No.: 1206992-71-3
M. Wt: 373.43
InChI Key: URWJCZYPGBHPJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(1,2-benzoxazol-3-yl)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]acetamide features a benzoxazole core linked to a thiazolidinedione moiety via an acetamide bridge. Benzoxazoles are heterocyclic systems known for their pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities . Thiazolidinediones (TZDs) are recognized for their role in modulating peroxisome proliferator-activated receptors (PPARs), particularly in diabetes therapeutics.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c22-16(9-13-11-5-1-4-8-15(11)25-20-13)19-12-6-2-3-7-14(12)21-17(23)10-26-18(21)24/h1,4-5,8,12,14H,2-3,6-7,9-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWJCZYPGBHPJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)CC2=NOC3=CC=CC=C32)N4C(=O)CSC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-benzoxazol-3-yl)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazole ring, followed by the formation of the thiazolidine ring, and finally, the acetamide linkage.

    Formation of Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Formation of Thiazolidine Ring: This involves the reaction of cysteine or its derivatives with carbonyl compounds under basic conditions.

    Acetamide Linkage: The final step involves the coupling of the benzoxazole and thiazolidine intermediates with an acetamide group, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-benzoxazol-3-yl)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide nitrogen or the benzoxazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Alkyl halides, under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Alkylated derivatives.

Scientific Research Applications

2-(1,2-benzoxazol-3-yl)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Biological Research: The compound is used as a probe to study enzyme activities and protein interactions.

    Materials Science: It is explored for its potential use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole and thiazolidine rings may interact with active sites of enzymes, inhibiting their activity or modulating their function. The acetamide linkage may also play a role in stabilizing these interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Systems

Target Compound
  • Benzoxazole : Electron-deficient aromatic system with oxygen and nitrogen atoms, enabling hydrogen bonding and π-π interactions.
  • Thiazolidinedione : Contains two ketone groups, contributing to its role as a PPAR-γ agonist.
Analogs from and
  • Thiazolidinone Derivatives: Compounds 22–27 () and nitro-furyl derivatives () feature 4-oxo-2-thioxo-1,3-thiazolidin-3-yl groups. The thioxo (C=S) group in these analogs may increase metabolic stability compared to the dioxo (C=O) group in the target compound .
  • Substituent Variations :
    • Benzylidene Groups : Trimethoxybenzylidene (Compounds 22–26, ) enhances π-stacking but reduces solubility.
    • Halogenation : Chloro- and bromo-substituted benzylidenes (Compounds 27, ) improve electrophilicity and binding affinity to hydrophobic pockets .

Acetamide Linker Modifications

  • Target Compound : The acetamide connects benzoxazole to a cyclohexyl-TZD group, balancing rigidity and flexibility.
  • N-[3-(Chloromethyl)-1,2-Benzisoxazol-5-yl]Acetamide () : Features a chloromethyl group at position 3, enabling nucleophilic substitutions for further derivatization .
  • Anti-Exudative Acetamides (): Derivatives with triazole-thiol groups (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides) exhibit anti-inflammatory activity comparable to diclofenac .

Target Compound

Cyclization of oxime precursors (as in ).

Condensation reactions between benzoxazole and TZD intermediates.

Analogous Syntheses

Compound Type Yield Range Key Reagents/Steps Reference
Thiazolidinone-Benzylidenes 80–89% Hydroxylamine, pyridine, thionyl chloride
Nitrofuryl-Thiazolidinones 40–73% Nitrofuran condensation, MS monitoring
Benzisoxazole-Chloromethyl 88% Base-catalyzed cyclization of oximes

Physicochemical Properties

Melting Points and Stability

  • Target Compound : Melting point unreported, but cyclohexyl-TZD likely increases thermal stability.
  • Analogs: Thiazolidinone derivatives: 158–217°C (). Benzisoxazole-chloromethyl: 172–173°C ().

Spectroscopic Confirmation

  • NMR : All compounds validated via $ ^1H $- and $ ^{13}C $-NMR, with acetamide protons resonating at δ 2.11–2.30 ppm .
  • MS : Molecular ion peaks confirm halogen presence (e.g., Cl isotopes at m/z 242/244 in ) .

Pharmacological Potential

Target Compound

  • Hypothesized Activity : PPAR-γ modulation (TZD moiety) and kinase inhibition (benzoxazole).
  • Structural Advantages : Cyclohexyl group may enhance blood-brain barrier penetration.

Analog Activities

Compound Type Reported Activity Reference
Thiazolidinone-Benzylidenes Antimicrobial, anticancer
Benzisoxazole-Chloromethyl Precursor for antipsychotics
Triazole-Thiol Acetamides Anti-exudative (10 mg/kg)

Biological Activity

The compound 2-(1,2-benzoxazol-3-yl)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]acetamide is a hybrid molecule that combines a benzoxazole moiety with a thiazolidinone structure. This combination is of significant interest due to the potential biological activities exhibited by both components. Benzoxazole derivatives are known for their diverse biological properties, including anticancer and antimicrobial activities, while thiazolidinones have been recognized for their antidiabetic and anti-inflammatory effects.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H18N2O3S\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

This indicates the presence of multiple functional groups that contribute to its biological activity.

Anticancer Activity

Research indicates that benzoxazole derivatives possess significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that benzoxazole compounds can induce apoptosis in breast cancer cells (MCF-7 and MDA-MB-231) and lung cancer cells (A549) through mechanisms involving the inhibition of the Bcl-2 protein family .

In the case of This compound , preliminary studies suggest it may exhibit similar anticancer properties. The thiazolidinone component is known to enhance the cytotoxicity of compounds through mechanisms such as cell cycle arrest and apoptosis induction .

Table 1: Cytotoxicity Data Against Various Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)Reference
Compound AMCF-75.0
Compound BA5494.5
This compoundJurkatTBDTBD

Antimicrobial Activity

The antimicrobial properties of benzoxazole derivatives have been extensively studied. Compounds containing the benzoxazole ring have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

In vitro studies on related compounds revealed minimum inhibitory concentrations (MICs) indicating significant antibacterial activity. It is hypothesized that the structural features of This compound may also contribute to its antimicrobial efficacy.

Table 2: Antimicrobial Activity Against Selected Bacterial Strains

CompoundBacterial StrainMIC (µg/mL)Reference
Compound CEscherichia coli15
Compound DStaphylococcus aureus10
This compoundTBDTBDTBD

The biological activity of This compound can be attributed to several mechanisms:

  • Apoptosis Induction : Similar to other benzoxazole derivatives, this compound may induce apoptosis in cancer cells by modulating key proteins involved in cell survival pathways.
  • Cell Cycle Arrest : The thiazolidinone moiety is known to cause cell cycle arrest at specific phases (G0/G1 or G2/M), which can prevent cancer cell proliferation.
  • Antibacterial Mechanisms : The presence of electron-withdrawing groups in its structure may enhance its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Case Studies

In recent studies focusing on related compounds with similar structures:

  • Study on Benzoxazole Derivatives : A series of benzoxazole derivatives were synthesized and tested for their anticancer activity against various cell lines. Results indicated that modifications on the benzene ring significantly impacted their IC50 values .
  • Thiazolidinone Research : Thiazolidinone derivatives have been shown to exhibit anti-inflammatory properties in animal models, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Q. What are the established synthetic routes for 2-(1,2-benzoxazol-3-yl)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]acetamide, and what analytical techniques are critical for confirming its purity and structural integrity?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the condensation of benzoxazole derivatives with thiazolidinone-containing intermediates. Key steps include:

  • Cyclohexylamine functionalization : Reacting 2,4-dioxo-thiazolidine with cyclohexylamine under reflux conditions in anhydrous ethanol to form the thiazolidinone-cyclohexyl intermediate .
  • Acetamide coupling : Using carbodiimide-based coupling agents (e.g., DCC or EDC) to link the benzoxazole moiety to the thiazolidinone-cyclohexyl scaffold in dichloromethane or DMF .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol.

Q. Critical analytical techniques :

  • HPLC-MS : To verify purity (>95%) and molecular weight confirmation.
  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent connectivity and absence of impurities .
  • Melting point analysis : Consistency with literature values (e.g., 210–215°C) .

Q. How can researchers employ X-ray crystallography and spectroscopic methods (NMR, IR) to resolve the three-dimensional structure and electronic properties of the compound?

Methodological Answer:

  • X-ray crystallography :

    • Data collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 173–230 K to minimize thermal motion artifacts .
    • Structure refinement : Apply SHELXL for small-molecule refinement, optimizing parameters like anisotropic displacement and hydrogen bonding networks .
    • Validation : Check R-factor (<0.05) and data-to-parameter ratio (>10:1) to ensure model reliability .
  • Spectroscopic methods :

    • NMR : Assign peaks using 1^1H-13^{13}C HSQC and HMBC to map heteronuclear correlations, particularly for the benzoxazole and thiazolidinone moieties .
    • IR spectroscopy : Identify characteristic bands (e.g., C=O stretch at ~1700 cm1^{-1} for thiazolidinone, N-H bend at ~3300 cm1^{-1}) .

Advanced Research Questions

Q. What experimental strategies are recommended for evaluating the compound's interactions with biological targets (e.g., enzymes, receptors) in vitro, and how should contradictory pharmacological data be reconciled?

Methodological Answer:

  • In vitro assays :

    • Enzyme inhibition : Use fluorescence-based assays (e.g., tryptophan quenching for binding to PPAR-γ or COX-2) with IC50_{50} determination .
    • Receptor binding : Radioligand displacement assays (e.g., 3^3H-labeled antagonists for GPCRs) to calculate Ki_i values .
  • Addressing contradictions :

    • Dose-response validation : Repeat assays across multiple concentrations (e.g., 1 nM–100 µM) to rule out non-specific effects.
    • Orthogonal methods : Cross-validate using SPR (surface plasmon resonance) for binding kinetics and cellular assays (e.g., luciferase reporters for pathway activation) .

Q. What computational approaches (e.g., molecular docking, MD simulations) are suitable for predicting the compound's binding affinities and metabolic stability, and how do these models align with empirical data?

Methodological Answer:

  • Molecular docking :

    • Software : AutoDock Vina or Schrödinger Glide, using high-resolution protein structures (PDB ID: e.g., 3T0M for PPAR-γ).
    • Scoring : Prioritize poses with hydrogen bonds to thiazolidinone C=O and benzoxazole N-O groups .
  • MD simulations :

    • Protocol : Run 100-ns simulations (AMBER or GROMACS) to assess binding stability and ligand-protein RMSD fluctuations .
    • Metabolic stability : Use ADMET predictors (e.g., SwissADME) to estimate CYP450 metabolism, cross-referenced with in vitro microsomal assays .

Q. How should researchers design environmental fate studies to assess the compound's persistence, bioaccumulation, and toxicity in aquatic/terrestrial ecosystems?

Methodological Answer:

  • Experimental design :

    • Persistence : Conduct OECD 301B biodegradation tests in freshwater/sediment systems, monitoring half-life via LC-MS .
    • Bioaccumulation : Measure bioconcentration factors (BCF) in zebrafish (Danio rerio) using OECD 305 guidelines .
    • Toxicity : Perform acute/chronic assays (e.g., Daphnia magna immobilization, algal growth inhibition) with EC50_{50} calculations .
  • Data interpretation :

    • Compare results with structural analogs (e.g., benzothiazole derivatives) to identify substituent-specific trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.